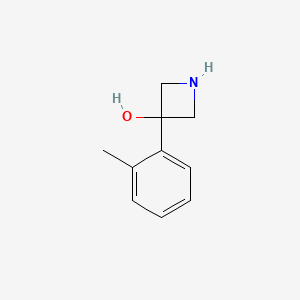

3-(2-Methylphenyl)azetidin-3-ol

Description

Contextualization within Azetidine (B1206935) Chemistry and Heterocyclic Systems

Azetidines are four-membered saturated heterocyclic organic compounds containing one nitrogen atom. wikipedia.org This structural motif is a key player in the broader field of heterocyclic chemistry. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This balance of stability and reactivity is a cornerstone of their utility in synthetic chemistry. rsc.orgrsc.org

The azetidine ring is considered a "privileged" scaffold in medicinal chemistry. rsc.org Its three-dimensional structure and ability to present substituents in well-defined spatial orientations make it an attractive component in the design of new therapeutic agents. enamine.net The nitrogen atom within the ring can act as a hydrogen bond acceptor, further influencing molecular interactions with biological targets. ontosight.ai The incorporation of an azetidine ring can also modulate key physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical for drug development. enamine.net

Rationale for Dedicated Research on Substituted 3-Azetidinols

The focus on 3-azetidinol derivatives, and specifically 3-aryl-3-azetidinols like 3-(2-Methylphenyl)azetidin-3-ol, is driven by their potential as versatile building blocks and their documented biological significance. researchgate.netacs.org The hydroxyl group at the 3-position introduces a key functional handle for further chemical modification and a potential point of interaction with biological targets. The presence of an aryl group at the same position creates a tertiary alcohol, which can influence the molecule's conformation and electronic properties.

Substituted azetidines have been investigated for a wide array of pharmacological activities, including uses as antibacterial, anticancer, and antiviral agents. nih.govnih.govmedwinpublishers.com The rigid framework of the azetidine ring allows for the precise positioning of substituents, which can lead to high-affinity binding with biological targets. enamine.net This has made the 3-azetidinol scaffold a valuable starting point for the development of novel therapeutics. enamine.netontosight.ai For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression. nih.gov

Overview of Key Academic Research Disciplines Applied to this compound

The study of this compound and related compounds is inherently interdisciplinary, drawing upon several key areas of chemical science:

Synthetic Organic Chemistry: A primary focus of research is the development of efficient and stereoselective methods for the synthesis of substituted azetidines. rsc.orgresearchgate.net This includes the formation of the core azetidine ring and the introduction of various substituents. ontosight.ai

Medicinal Chemistry: This discipline explores the relationship between the chemical structure of azetidine derivatives and their biological activity. nih.govontosight.ai Researchers in this field design and synthesize novel compounds with the aim of developing new drugs for a variety of diseases. nih.govjmchemsci.com

Pharmacology: This area of study investigates the effects of azetidine-based compounds on biological systems. It seeks to understand their mechanism of action and to evaluate their potential as therapeutic agents. nih.govnih.gov

Computational Chemistry: Molecular modeling and computational techniques are employed to predict the properties and behavior of azetidine derivatives. This can aid in understanding their reactivity and in the rational design of new compounds with desired characteristics.

The collective efforts within these disciplines are crucial for unlocking the full potential of this compound and other azetidine-based molecules in both fundamental research and practical applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylphenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBOTKUTFXJJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CNC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Table of Compounds

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for elucidating the electronic nature of a molecule. For 3-(2-methylphenyl)azetidin-3-ol, these calculations reveal how electron density is distributed and how this distribution influences the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals indicate a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-methylphenyl ring and the lone pairs of the nitrogen and oxygen atoms. The π-system of the aromatic ring and the non-bonding electrons of the heteroatoms are the most energetic and thus the most likely sites for electrophilic attack. nih.govnih.gov Conversely, the LUMO is anticipated to be distributed over the antibonding π* orbitals of the aromatic ring. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Computational studies on similar aromatic heterocyclic compounds provide a basis for estimating these values. nih.govresearchgate.net

Interactive Table: Representative Frontier Molecular Orbital Energies

This table presents typical calculated HOMO, LUMO, and energy gap values for related structural motifs to provide context for the expected electronic properties of this compound. Values are illustrative and typically calculated using Density Functional Theory (DFT) methods.

| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene (B151609) | -9.2 | 1.8 | 11.0 |

| Toluene | -8.8 | 1.7 | 10.5 |

| Aniline | -7.7 | 2.1 | 9.8 |

| Azetidine (B1206935) | -9.5 | 3.5 | 13.0 |

| Phenol | -8.5 | 1.5 | 10.0 |

The distribution of electron density within this compound is uneven due to the presence of electronegative nitrogen and oxygen atoms and the polarizable phenyl ring. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions of positive and negative potential on the molecule's surface. nih.govresearchgate.net

For this molecule, the MEP would show significant negative potential (electron-rich regions, typically colored red) around the oxygen and nitrogen atoms, corresponding to their lone pairs. These sites are susceptible to electrophilic attack and are the primary hydrogen bond acceptors. mdpi.com The π-face of the 2-methylphenyl ring would also exhibit negative potential. In contrast, regions of positive potential (electron-poor regions, typically colored blue) would be located around the hydrogen atom of the hydroxyl group and the hydrogen atom on the azetidine nitrogen. These are the acidic protons and primary sites for nucleophilic interaction. nih.gov This charge landscape is fundamental to understanding intermolecular interactions and the molecule's role in a chemical reaction.

Interactive Table: Predicted Partial Charges on Key Atoms

This table shows illustrative Mulliken or Natural Bond Orbital (NBO) partial charges for key atoms in this compound, as would be predicted by quantum chemical calculations. These values quantify the electron distribution.

| Atom | Predicted Partial Charge (a.u.) |

| Azetidine Nitrogen (N) | -0.4 to -0.6 |

| Hydroxyl Oxygen (O) | -0.6 to -0.8 |

| Hydroxyl Hydrogen (H) | +0.4 to +0.5 |

| Aromatic Carbons (C) | -0.1 to +0.1 |

| Azetidine Carbons (C) | +0.1 to +0.3 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The molecule exists as an ensemble of interconverting conformers. Conformational analysis and molecular dynamics simulations are used to explore these structures, their relative energies, and the barriers to their interconversion. nih.gov

Contrary to a simple planar drawing, the four-membered azetidine ring is puckered to alleviate angular and torsional strain. rsc.org This puckering results in a non-planar conformation. Furthermore, the nitrogen atom undergoes rapid pyramidal inversion, a process where it moves through a planar transition state. nih.govmdpi.comuniba.it The energy required for this inversion is known as the inversion barrier. For the parent azetidine molecule, this barrier is relatively low, allowing for dynamic interconversion at room temperature. acs.orgacs.org The presence of substituents on the ring can significantly alter both the preferred puckering angle and the height of the inversion barrier. nih.gov

Interactive Table: Typical Inversion and Rotational Barriers

This data table provides context for the energetic landscape of the azetidine ring by comparing its inversion barrier to related systems.

| Molecule/Process | Energy Barrier (kcal/mol) |

| Azetidine (Nitrogen Inversion) | ~1 - 5 acs.orgacs.org |

| Aziridine (Nitrogen Inversion) | ~17 - 19 |

| Cyclobutane (Ring Inversion) | ~1.4 |

| Ethane (C-C Rotation) | ~2.9 |

The substituents at the C3 position—a hydroxyl group and a 2-methylphenyl group—exert a profound influence on the conformational preferences of the azetidine ring. The bulky 2-methylphenyl group introduces significant steric hindrance. This steric demand will likely favor a puckered conformation where the phenyl group occupies a pseudo-equatorial position to minimize unfavorable steric interactions with the rest of the ring. mdpi.com

A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group (the donor) and the azetidine nitrogen atom (the acceptor). nih.gov The formation of this five-membered ring structure would significantly stabilize a specific conformer. However, this intramolecular interaction is in constant competition with intermolecular hydrogen bonding to solvent molecules, especially in polar protic media. unito.it The strength and prevalence of the intramolecular hydrogen bond depend on the solvent environment and the precise geometry of the conformer. unito.itnih.gov

Theoretical studies can quantify the energy of this hydrogen bond and predict its effect on the vibrational frequencies of the O-H bond (a red-shift in the IR spectrum). nih.gov Simultaneously, steric repulsion between the ortho-methyl group and the protons on the azetidine ring is a major destabilizing factor that must be considered. The final, most stable conformation of the molecule represents a delicate balance between the stabilizing force of the intramolecular hydrogen bond and the destabilizing steric clashes. researchgate.net

Interactive Table: Comparison of Potential Hydrogen Bonding Interactions

This table outlines the theoretical characteristics of the competing hydrogen bonding scenarios available to the molecule.

| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) | Expected Energetic Contribution |

| Intramolecular | Hydroxyl (-OH) | Azetidine (N) | 1.9 - 2.5 | Stabilizing; locks conformation |

| Intermolecular | Hydroxyl (-OH) | Solvent (e.g., H₂O) | 1.8 - 2.2 | Competes with intramolecular bond |

| Intermolecular | Solvent (e.g., H₂O) | Azetidine (N) | 1.9 - 2.3 | Competes with intramolecular bond |

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods are instrumental in predicting the likely course of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that connect them. For this compound, computational studies would primarily focus on the formation and subsequent reactions of its corresponding azetidinium ion.

The transformation of this compound into ring-opened products under acidic conditions proceeds via an azetidinium ion intermediate. The rate-determining step of this process is the nucleophilic attack on the azetidinium ring, which occurs through a bimolecular nucleophilic substitution (S_N2) mechanism. The transition state (TS) of this step is the highest energy point along the reaction coordinate and its geometry dictates the reaction's stereochemical and regiochemical outcome.

Using DFT methods, the geometry of this transition state can be located and characterized as a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency. researchgate.net For the azetidinium ion derived from this compound, a nucleophile can attack either of the two methylene (B1212753) carbons adjacent to the nitrogen atom (C2 or C4). The transition state for this S_N2 reaction would feature a trigonal bipyramidal geometry at the carbon atom under attack. The incoming nucleophile and the departing C-N bond would occupy the two axial positions, approximately 180° apart.

Computational studies on analogous substituted azetidinium ions have shown that the regioselectivity of the ring-opening is governed by a combination of steric and electronic factors. organic-chemistry.orgmagtech.com.cn In the case of the 3-(2-methylphenyl)azetidinium ion, both C2 and C4 are secondary carbons. The bulky 2-methylphenyl group at the C3 position does not directly attach to the reaction centers but exerts significant steric influence over the approach of the nucleophile. It can be predicted that the transition state for the attack at the carbon atom on the side of the ring opposite to the bulky substituent would be lower in energy. DFT calculations are essential to quantify this steric hindrance and accurately predict the preferred transition state geometry and, consequently, the major product. researchgate.netacs.org

The activation energy for the nucleophilic attack on the azetidinium ion is influenced by several factors:

Steric Hindrance: Attack at the less sterically hindered carbon (C2 or C4) will have a lower energy barrier. While both are -CH2- groups, the conformation of the ring and the orientation of the 3-(2-methylphenyl) group will make one site more accessible than the other.

Electronic Effects: The 2-methylphenyl group is generally considered weakly electron-donating, which has a minor influence on the electrophilicity of the C2 and C4 carbons compared to the dominant steric effects.

Nucleophile Strength: Stronger nucleophiles (e.g., azide) will generally lead to lower activation barriers compared to weaker ones (e.g., acetate). organic-chemistry.org

Theoretical calculations can determine the activation energies (Ea) and reaction energies (ΔErxn) for nucleophilic attack at both C2 and C4. The pathway with the lower activation energy will be the kinetically favored one. An illustrative table based on computational findings for similar azetidinium systems is presented below.

| Reaction Pathway | Attacked Carbon | Illustrative Activation Energy (Ea, kcal/mol) | Illustrative Reaction Energy (ΔErxn, kcal/mol) | Kinetic Product |

|---|---|---|---|---|

| Path A | C4 | 15.5 | -25.0 | Major |

| Path B | C2 | 17.0 | -24.5 | Minor |

Note: The values in this table are illustrative and represent typical magnitudes for S_N2 ring-openings of azetidinium ions. Actual values for this compound would require specific DFT calculations.

Solvent plays a crucial role in the energetics of reactions involving charged or polar species. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. Therefore, continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are widely employed. numberanalytics.comwikipedia.org These models treat the solvent as a continuous, polarizable dielectric medium rather than individual molecules. The solute is placed within a cavity in this continuum, and the electrostatic interaction between the solute and the dielectric is calculated. numberanalytics.com

For the ring-opening of the azetidinium ion derived from this compound, the reaction involves charged species (the azetidinium cation and the nucleophile) and a charge-separated transition state. Continuum models predict that polar solvents will have a profound effect on the reaction energetics. sciforum.netresearchgate.net

Key predictions from continuum models are:

Stabilization of Charged Species: Polar solvents will significantly stabilize the azetidinium ion reactant and the transition state relative to their energies in the gas phase or in a non-polar solvent.

Reduction of Energy Barriers: Because the transition state is typically large and has a highly dispersed charge, it is often stabilized by polar solvents more effectively than the more compact reactant ions. This differential stabilization leads to a significant lowering of the activation energy barrier in polar solvents, thereby increasing the reaction rate. researchgate.net

The effect of solvent polarity on the activation barrier can be systematically investigated by performing DFT calculations with a continuum model for a range of solvents with different dielectric constants (ε).

| Solvent | Dielectric Constant (ε) | Illustrative Calculated Activation Energy (Ea, kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 26.5 |

| Toluene | 2.4 | 20.1 |

| Acetone | 20.7 | 16.2 |

| Water | 78.4 | 15.1 |

Note: The values in this table are illustrative, demonstrating the general trend predicted by continuum solvation models for an ionic S_N2 reaction. Specific calculations are required for the this compound system.

Reactivity and Mechanistic Investigations of 3 2 Methylphenyl Azetidin 3 Ol

Azetidine (B1206935) Ring-Opening Reactions

The significant ring strain of the azetidine core, estimated to be around 26 kcal/mol, is a primary thermodynamic driving force for reactions that lead to ring cleavage. nih.gov This inherent instability makes the saturated heterocycle susceptible to various transformations not typically observed in larger, strain-free ring systems like pyrrolidines or piperidines. nih.govnih.gov

Azetidines are generally stable heterocycles but can be activated for nucleophilic attack. organic-chemistry.org For ring-opening to occur, the nitrogen atom is typically protonated or quaternized, transforming the amino group into a better leaving group and increasing the electrophilicity of the ring carbons. organic-chemistry.org In the case of 3-(2-methylphenyl)azetidin-3-ol, acid catalysis would generate an azetidinium ion.

Nucleophilic attack on this activated intermediate can, in principle, occur at two distinct positions:

Attack at C2/C4: A nucleophile can attack the unsubstituted methylene (B1212753) carbons (C2 and C4) of the azetidine ring. This process follows a typical SN2 pathway, where the nucleophile approaches the carbon, leading to the cleavage of a C-N bond. durham.ac.uk The regioselectivity between C2 and C4 would be influenced by steric factors.

Attack at C3: The position of the 2-methylphenyl and hydroxyl groups makes the C3 carbon a potential site for nucleophilic attack. The formation of a positive charge at this tertiary, benzylic-like position is stabilized by both the alkyl nature of the carbon and resonance effects from the aryl substituent. This suggests that a reaction at C3 would proceed through an SN1-like mechanism involving a carbocation intermediate.

The ultimate regioselectivity of the nucleophilic ring-opening is governed by a balance of electronic and steric effects, with the specific nucleophile and reaction conditions determining the final product. organic-chemistry.org For instance, reactions proceeding via an SN2 mechanism are favored by strong, unhindered nucleophiles, while SN1 pathways are more likely under conditions that promote carbocation formation. organic-chemistry.org

Under strongly acidic conditions, this compound can undergo ring-opening and potential decomposition. The reaction is initiated by protonation, which can occur at either the azetidine nitrogen or the C3-hydroxyl group. Protonation of the hydroxyl group followed by the elimination of a water molecule is a particularly favorable pathway, as it generates a stable tertiary carbocation at the C3 position. This carbocation is further stabilized by the adjacent phenyl ring.

This highly stabilized carbocation intermediate can then follow several pathways:

Trapping by a Nucleophile: If a competent nucleophile is present (e.g., the conjugate base of the acid or the solvent), it can attack the carbocation, leading to a stable ring-opened product.

Decomposition: In the absence of a suitable nucleophile, the carbocation can initiate decomposition pathways. nih.gov Studies on related N-substituted aryl azetidines have shown that acid-mediated intramolecular ring-opening can lead to rearranged products like lactones or lactams. nih.gov While the specific decomposition products for this compound are not detailed in the literature, the formation of a stable C3 carbocation suggests that rearrangements and elimination reactions are plausible outcomes.

Nearly all reactions involving the opening of the azetidine ring are energetically favorable due to the release of significant ring strain. nih.govresearchgate.net This strain energy is a key contributor to the reactivity of azetidines, enabling transformations under conditions where larger, analogous rings would remain inert. nih.govacs.org

The combination of photochemical ring closure to form strained azetidinols followed by a strain-releasing ring-opening functionalization represents a powerful strategy in modern organic synthesis. researchgate.net For this compound, any process that results in the cleavage of a C-N or C-C bond of the four-membered ring is driven by this inherent strain. This principle underlies the acid-mediated and nucleophilic ring-opening reactions, as the formation of a more stable, acyclic product is thermodynamically favored. nih.govresearchgate.net

Transformations Involving the Hydroxyl Group at C3

The tertiary hydroxyl group at the C3 position is a key functional handle for further molecular modifications, either through direct derivatization or by participating in rearrangement reactions.

The C3-hydroxyl group can undergo standard alcohol derivatization reactions. For instance, etherification can be achieved through a Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide to form the corresponding ether. Other common derivatizations include esterification with acyl chlorides or anhydrides, or protection as a silyl (B83357) ether. These transformations typically leave the azetidine ring intact, provided that strongly acidic or ring-opening conditions are avoided.

A notable and elegant transformation of 3-hydroxyazetidines is their acid-catalyzed rearrangement into highly substituted 2-oxazolines via a Ritter-initiated cascade. nih.govdurham.ac.ukacs.org This reaction leverages both the reactivity of the tertiary alcohol and the strain of the azetidine ring.

The proposed mechanism for this cascade is as follows: durham.ac.uk

Carbocation Formation: In the presence of a strong acid (e.g., H₂SO₄) and a nitrile solvent (e.g., acetonitrile), the tertiary hydroxyl group is protonated and eliminated as water. This generates a stable tertiary carbocation at the C3 position, stabilized by the 2-methylphenyl group.

Ritter Reaction: The carbocation is trapped by the nitrile solvent in a classic Ritter reaction, forming a nitrilium ion intermediate. organic-chemistry.orgdurham.ac.uk

Intramolecular Cyclization and Ring Opening: The nitrilium ion is hydrated by the water produced in the first step, yielding a protonated N-alkyl amide intermediate. The amide's carbonyl oxygen then acts as an intramolecular nucleophile, attacking one of the azetidine ring carbons (C2 or C4).

Strain Release: This intramolecular attack drives the cleavage of the C-N bond of the strained azetidine ring. The release of ring strain provides the thermodynamic impetus for this step, resulting in the formation of a stable, five-membered 2-oxazoline ring. durham.ac.uk

This novel rearrangement has been shown to be general for a range of 3-hydroxyazetidines and various nitrile reactants, providing rapid access to complex oxazoline (B21484) structures. durham.ac.uk

Table 1: Substrate Scope of the Ritter-Initiated Cascade to 2-Oxazolines This interactive table summarizes the outcomes of the rearrangement reaction with various nitriles, based on findings for structurally similar 3-hydroxyazetidines.

| Entry | Nitrile Reactant | Azetidine Substituent (Aryl) | Product | Isolated Yield (%) |

| 1 | Acetonitrile (B52724) | Phenyl | 5-(aminomethyl)-2-methyl-5-phenyloxazoline | 90 |

| 2 | Propionitrile | Phenyl | 5-(aminomethyl)-2-ethyl-5-phenyloxazoline | 85 |

| 3 | Benzonitrile | Phenyl | 5-(aminomethyl)-2,5-diphenyloxazoline | 88 |

| 4 | Acrylonitrile | Phenyl | 5-(aminomethyl)-5-phenyl-2-vinyloxazoline | 75 |

| 5 | Chloroacetonitrile | 4-Chlorophenyl | 5-((1-(4-chlorophenyl)azetidin-3-yl)aminomethyl)-2-(chloromethyl)-5-(4-chlorophenyl)oxazoline | 61 |

| 6 | Acetonitrile | 4-Methoxyphenyl | 5-(aminomethyl)-5-(4-methoxyphenyl)-2-methyloxazoline | 89 |

Data adapted from a study on the rearrangement of 3-hydroxyazetidines. durham.ac.uk

Reactivity of the 2-Methylphenyl Moiety

The 2-methylphenyl group, also known as the o-tolyl group, attached to the azetidine ring offers sites for various chemical transformations. The electronic nature of the azetidin-3-ol (B1332694) substituent and the inherent properties of the methyl-substituted benzene (B151609) ring govern the feasibility and outcome of these reactions.

Aromatic Substitution Reactions

The 2-methylphenyl group of this compound can theoretically undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring, namely the methyl group and the C3-hydroxyazetidinyl group, will determine the position of substitution. The methyl group is a well-established ortho-, para-director and an activating group. The directing influence of the C3-hydroxyazetidinyl substituent is more complex. The nitrogen atom of the azetidine ring can act as a directing group. nih.govrsc.org

In the context of electrophilic aromatic substitution, the substitution pattern will be influenced by the combined directing effects of the methyl group and the azetidinyl substituent, as well as steric hindrance.

Ortho-Directed Metallation and Functionalization

A significant reaction pathway for the functionalization of the 2-methylphenyl moiety is through ortho-directed metallation. This process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching with an electrophile. The nitrogen atom of the azetidine ring can serve as a DMG, directing the metallation to the ortho position of the phenyl ring. nih.govrsc.org

For this compound, the azetidinyl group can direct lithiation to the C6 position of the phenyl ring. This regioselectivity is driven by the coordination of the organolithium reagent to the nitrogen atom of the azetidine ring. nih.govrsc.org The resulting ortho-lithiated species can then be trapped by various electrophiles, allowing for the introduction of a wide range of functional groups at the C6 position.

Studies on related 2-arylazetidines have shown that the N-substituent on the azetidine ring plays a crucial role in the regioselectivity of lithiation. rsc.org While N-alkylazetidines tend to undergo ortho-lithiation of the aryl ring, N-Boc protected azetidines can favor α-benzylic lithiation. rsc.org Assuming the nitrogen in this compound is unsubstituted or alkyl-substituted, ortho-lithiation of the phenyl ring is the expected pathway.

Table 1: Potential Ortho-Functionalization of this compound via Directed Metallation

| Reagent Sequence | Electrophile (E) | Potential Product |

| 1. n-BuLi, THF, -78 °C2. E | D₂O | 3-(2-Methyl-6-deuteriophenyl)azetidin-3-ol |

| 1. n-BuLi, THF, -78 °C2. E | MeI | 3-(2,6-Dimethylphenyl)azetidin-3-ol |

| 1. n-BuLi, THF, -78 °C2. E | (CH₂O)n | 3-(2-Hydroxymethyl-6-methylphenyl)azetidin-3-ol |

| 1. n-BuLi, THF, -78 °C2. E | I₂ | 3-(2-Iodo-6-methylphenyl)azetidin-3-ol |

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are critical aspects that determine the structure of the products formed. These outcomes are influenced by the strained azetidine ring, the presence of the chiral center at C3, and the nature of the reagents and reaction conditions.

The ring strain of the azetidine core makes it susceptible to ring-opening reactions under certain conditions. rsc.org The regioselectivity of such ring-opening reactions is an important consideration. For unsymmetrical azetidines, the site of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

In the case of functionalization of the aromatic ring, as discussed in the ortho-directed metallation section, high regioselectivity is achieved due to the directing effect of the azetidine nitrogen. nih.govrsc.org

Stereoselectivity is a key consideration due to the presence of a stereocenter at the C3 position of the azetidine ring. Reactions at the azetidine ring or the adjacent phenyl group can proceed with varying degrees of stereocontrol, potentially leading to diastereomeric products if a new stereocenter is formed. The synthesis of related chiral azetidin-3-ones has been achieved with high stereoselectivity using gold-catalyzed cyclization reactions. nih.gov This suggests that stereoselective transformations of this compound are feasible.

For instance, in the ortho-lithiation/functionalization sequence, if the subsequent electrophilic quench creates a new chiral center, the diastereoselectivity of the reaction would be of interest. The existing stereocenter at C3 could potentially influence the facial selectivity of the electrophilic attack on the ortho-lithiated intermediate.

Further research is required to experimentally determine the specific regioselective and stereoselective outcomes for various reactions of this compound.

3 2 Methylphenyl Azetidin 3 Ol As a Versatile Synthetic Building Block

Applications in the Construction of Complex Molecular Architectures

The strategic placement of functional groups on the azetidine (B1206935) ring allows for its use in the construction of intricate molecular frameworks. The reactivity of the azetidine ring, driven by its inherent strain, makes it an excellent candidate for transformations that lead to more complex structures.

The strained nature of the azetidine ring in compounds like 3-(2-Methylphenyl)azetidin-3-ol makes it a valuable precursor for the synthesis of other nitrogen-containing heterocycles. Ring-expansion and ring-opening reactions are common strategies employed to convert azetidines into larger, more complex scaffolds such as pyrrolidines and piperidines. bris.ac.ukrsc.org

Photochemical methods offer a modern approach to harness the reactivity of azetidine derivatives. For instance, photogenerated 3-phenylazetidinols, closely related to the title compound, can be formed as intermediates and subsequently undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. nih.govresearchgate.net This "build and release" strategy leverages the strain energy of the four-membered ring to facilitate the formation of highly substituted acyclic structures that can serve as precursors to other heterocycles. nih.govresearchgate.net Furthermore, visible light-enabled aza Paternò-Büchi reactions provide a mild and direct route to functionalized azetidines from imines and alkenes, which can then be diversified. nih.gov

The tertiary alcohol of this compound can be transformed to create a good leaving group, facilitating nucleophilic attack and subsequent ring transformation. For example, iron-catalyzed thiol alkylation of N-Cbz protected 3-aryl-azetidin-3-ols with a variety of thiols proceeds in excellent yield to furnish 3-aryl-3-sulfanyl azetidines. nih.gov These sulfur-containing azetidines are valuable intermediates for further synthetic manipulations.

Table 1: Representative Synthesis of 3-Aryl-3-Sulfanyl Azetidines from 3-Aryl-Azetidin-3-ols

| Entry | Aryl Group of Azetidinol (B8437883) | Thiol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | 4-Methylbenzenethiol | 3-(p-Tolylthio)-3-phenylazetidine | 95 |

| 2 | Phenyl | 4-Chlorobenzenethiol | 3-((4-Chlorophenyl)thio)-3-phenylazetidine | 92 |

| 3 | 4-Methoxyphenyl | Benzenethiol | 3-(Phenylthio)-3-(4-methoxyphenyl)azetidine | 88 |

Data synthesized from related literature examples. nih.gov

The 3-hydroxyazetidine motif is a versatile platform for the introduction of a wide array of functional groups. This compound, with its tertiary alcohol, is a precursor to a stabilized carbocation upon activation, which can then be trapped by various nucleophiles.

A recently developed method for electrophilic azetidinylation utilizes 3-aryl azetidinols to generate azetidinyl trichloroacetimidates. chemrxiv.org These intermediates react with a broad range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, to afford a diverse library of functionalized 3-aryl azetidines. This strategy highlights the potential of this compound to serve as a key building block in diversity-oriented synthesis. The reaction proceeds through the formation of a stabilized tertiary carbocation, which is then attacked by the nucleophile.

The following table illustrates the variety of functionalized azetidines that can be accessed from 3-aryl azetidinol precursors, demonstrating the potential synthetic pathways for derivatives of this compound.

Table 2: Examples of Functionalized Azetidines from 3-Aryl Azetidinol Precursors

| Entry | Nucleophile | Product Type |

|---|---|---|

| 1 | Indoles | 3-(Azetidin-3-yl)indoles |

| 2 | Pyrroles | 2-(Azetidin-3-yl)pyrroles |

| 3 | Alcohols | 3-Alkoxy-3-arylazetidines |

| 4 | Thiols | 3-Thio-3-arylazetidines |

| 5 | Anilines | 3-Anilino-3-arylazetidines |

Based on the general methodology for electrophilic azetidinylation. chemrxiv.org

Integration into Methodological Development in Organic Synthesis

Beyond its role as a structural component, the this compound scaffold has the potential to be integrated into the development of new synthetic methodologies.

Chiral pool synthesis is a powerful strategy that utilizes readily available enantiopure compounds as starting materials for the synthesis of complex chiral molecules. Should an enantiomerically pure form of this compound become available, it would represent a valuable addition to the chiral pool. The rigid azetidine framework, combined with the defined stereochemistry at the C3 position, could be used to control the stereochemical outcome of subsequent reactions.

The synthesis of such a chiral building block could potentially be achieved through asymmetric synthesis or chiral resolution. Once obtained, this chiral azetidinol could be employed in the synthesis of enantiomerically enriched nitrogen-containing compounds, where the stereocenter of the azetidine directs the formation of new stereocenters. While specific examples utilizing this compound in this context are not yet reported, the principle is well-established with other classes of chiral building blocks.

The use of chiral ligands is central to asymmetric catalysis. Azetidine-containing molecules have been explored as ligands in a variety of metal-catalyzed reactions. rsc.org The nitrogen atom of the azetidine ring can coordinate to a metal center, and the substituents on the ring can create a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

While the direct application of this compound in catalysis is not yet documented, its structural features suggest potential. The hydroxyl group could be functionalized to introduce a secondary coordinating site, creating a bidentate ligand. For example, 3-aryl-3-arylmethoxyazetidines have been synthesized and shown to act as high-affinity ligands for monoamine transporters, demonstrating the ability of this scaffold to participate in specific molecular recognition. nih.gov This suggests that with appropriate functionalization, derivatives of this compound could be developed as novel ligands for asymmetric catalysis. The ortho-methylphenyl group would provide steric bulk that could be crucial in creating a selective catalytic pocket.

Analytical Methodologies for Characterization and Reaction Monitoring of 3 2 Methylphenyl Azetidin 3 Ol

Principles of Spectroscopic Characterization

Spectroscopy is a fundamental tool for elucidating the molecular structure of novel compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For 3-(2-Methylphenyl)azetidin-3-ol, both ¹H and ¹³C NMR would be essential for unambiguous structural assignment. researchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for each non-equivalent proton in the molecule. The aromatic protons on the 2-methylphenyl group would appear in the typical downfield region (~7.0-7.5 ppm). The methyl group protons would produce a singlet at a higher field (~2.3 ppm). The protons on the azetidine (B1206935) ring are diastereotopic and would likely appear as complex multiplets. The hydroxyl (-OH) and amine (-NH) protons would present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Deuterium exchange using D₂O can be used to confirm the -OH and -NH peaks, as they would disappear from the spectrum. docbrown.info

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show distinct signals for the aromatic carbons, the quaternary carbon of the azetidin-3-ol (B1332694) ring attached to the phenyl group and hydroxyl group, the two methylene (B1212753) (-CH₂) carbons of the azetidine ring, and the methyl carbon. The expected chemical shifts are based on typical values for similar structural motifs. studylib.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 7.0 - 7.5 | Complex multiplet pattern. |

| Azetidine CH₂ | ¹H | ~3.0 - 4.0 | Likely complex multiplets due to diastereotopicity. |

| Methyl Protons | ¹H | ~2.3 | Singlet. |

| Hydroxyl Proton | ¹H | Variable | Broad singlet, exchangeable with D₂O. docbrown.info |

| Amine Proton | ¹H | Variable | Broad singlet, exchangeable with D₂O. docbrown.info |

| Aromatic Carbons | ¹³C | 120 - 140 | Multiple signals expected. |

| Azetidine C-OH | ¹³C | 70 - 85 | Quaternary carbon, typically weaker signal. |

| Azetidine CH₂ | ¹³C | 45 - 60 | Two distinct signals expected. |

| Methyl Carbon | ¹³C | ~20 | Single signal. |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₁₃NO), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental formula. The monoisotopic mass of the compound is 163.09972 Da. uni.lu

Electrospray ionization (ESI) is a common soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 164.10700. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which can further confirm the structure. A likely fragmentation pathway would involve the loss of a water molecule ([M+H-H₂O]⁺) from the tertiary alcohol. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M+K]⁺ | 202.06288 |

| [M+NH₄]⁺ | 181.13354 |

| [M+H-H₂O]⁺ | 146.09698 |

| [M-H]⁻ | 162.09244 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. researchgate.netresearchgate.net

O-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the azetidine ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the azetidine ring and methyl group would be observed just below 3000 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol would be expected in the 1050-1200 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands in the fingerprint region (1450-1600 cm⁻¹) would confirm the presence of the aromatic ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic ring C=C stretching vibrations.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Hydroxyl | O-H Stretch | 3200 - 3600 | IR |

| Amine | N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic Ring | C=C Bending | 1450 - 1600 | IR, Raman |

| Alcohol | C-O Stretch | 1050 - 1200 | IR |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and byproducts. It is the primary method for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov A typical method development would involve:

Mode: Reversed-phase HPLC (RP-HPLC) would be the most suitable mode.

Stationary Phase: A C18 or C8 column would be a common first choice, providing good retention for the moderately polar molecule through hydrophobic interactions with the phenyl and methyl groups.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer would be employed. researchgate.netnih.gov Adding a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by ensuring the secondary amine is protonated.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be highly effective, as the 2-methylphenyl group provides a strong chromophore for UV absorption. nih.gov For higher sensitivity and selectivity, an HPLC system can be coupled with a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and a polar hydroxyl group that can cause peak tailing, GC can still be a valuable tool. researchgate.net

Derivatization: To improve volatility and thermal stability, the compound can be derivatized before GC analysis. Silylation of the hydroxyl and amine groups with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a less polar, more volatile derivative suitable for GC analysis.

Applications: GC is particularly useful for monitoring the reaction by quantifying volatile starting materials or for detecting volatile impurities in the final product. A flame ionization detector (FID) would provide a general response for organic components, while a mass spectrometer (GC-MS) would allow for their identification.

X-ray Crystallography for Solid-State Structural Elucidation

Despite the importance of X-ray crystallography, a comprehensive search of the current scientific literature and patent databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound. While the synthesis and potential applications of various azetidine derivatives are documented, specific crystallographic studies detailing the precise bond lengths, bond angles, and crystal packing of this particular compound are not publicly available at this time.

The generation of such data would require the successful growth of a single crystal of this compound of suitable size and quality. This process can be challenging and is dependent on factors such as solvent selection, temperature, and the intrinsic crystallization tendency of the compound.

Were X-ray crystallographic data available, it would be presented in a standardized format, typically including the parameters outlined in the hypothetical data table below. This information would be invaluable for computational modeling, understanding structure-activity relationships, and for quality control in manufacturing processes.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 90 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1049.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The detailed structural insights that would be gleaned from such an analysis are crucial. For instance, the planarity of the azetidine ring, the torsion angles involving the 2-methylphenyl substituent, and the nature of any hydrogen bonding involving the hydroxyl group would be precisely determined. This information is critical for understanding how the molecule might interact with biological targets and for the rational design of new, related compounds with improved properties. The scientific community awaits the publication of experimental crystallographic data to fully characterize the solid-state architecture of this intriguing molecule.

Future Directions and Emerging Research Avenues for 3 2 Methylphenyl Azetidin 3 Ol

Advancements in Sustainable and Green Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on 3-(2-Methylphenyl)azetidin-3-ol will likely prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus will include:

Biocatalysis: The use of enzymes to catalyze the synthesis of azetidine (B1206935) rings is a burgeoning field. nih.govthieme-connect.com Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, have shown the potential for highly enantioselective ring expansion of aziridines to form azetidines. nih.govthieme-connect.comchemrxiv.orgresearchgate.net Future work could involve developing a specific biocatalyst for the asymmetric synthesis of this compound, offering a highly selective and environmentally friendly alternative to traditional chemical methods. This approach could overcome challenges related to the inherent reactivity of intermediates like aziridinium (B1262131) ylides. thieme-connect.com

Photochemical Methods: Light-mediated reactions offer a sustainable energy source for chemical transformations. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines. rsc.org Recent advancements have enabled these reactions using visible light, which is less energy-intensive and causes less degradation than UV light. chemrxiv.org The Norrish–Yang cyclization of α-aminoacetophenones is another photochemical strategy that provides a sustainable route to azetidinols. beilstein-journals.orgnih.gov Exploring these photochemical strategies for the synthesis of this compound could lead to more efficient and scalable production.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to handle unstable intermediates. uniba.itacs.orgacs.orgresearchgate.netuniba.it The synthesis of functionalized azetidines has been successfully demonstrated using flow technology, often in combination with greener solvents like cyclopentyl methyl ether (CPME). uniba.itacs.org Applying flow chemistry to the synthesis of this compound could enable safer, more robust, and more sustainable manufacturing processes. uniba.it

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the formation of N-substituted azetidines from the cyclization of zwitterionic ammonium (B1175870) sulphates. This method can lead to moderate to good yields in a shorter reaction time.

Table 1: Comparison of Potential Sustainable Synthesis Methods

| Method | Potential Advantages for this compound Synthesis | Key Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govthieme-connect.com | Development of a specific enzyme for the substrate, potential for low yields during optimization. |

| Photochemistry | Use of renewable energy (light), potential for novel reactivity, can be performed at ambient temperature. rsc.orgbeilstein-journals.org | Potential for side reactions, scalability can be an issue, requires specialized equipment. researchgate.net |

| Flow Chemistry | Enhanced safety, improved scalability and reproducibility, precise control over reaction parameters. uniba.itacs.org | Initial setup costs, potential for clogging with solid byproducts. |

| Microwave Synthesis | Rapid reaction times, improved yields, uniform heating. | Potential for localized overheating, requires specialized equipment. |

High-Throughput Screening and Automated Synthesis Methodologies

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput and automated approaches are essential. These technologies enable the rapid synthesis and screening of large libraries of related compounds.

Automated Synthesis Platforms: The integration of robotics and artificial intelligence is revolutionizing chemical synthesis. nih.govrsc.orgoxfordglobal.comsciencedaily.comyoutube.com Automated platforms like Synple Chem's synthesizer and SRI Biosciences' SynFini™ can design, execute, and optimize synthetic routes with minimal human intervention. merckmillipore.comsynthiaonline.comyoutube.com These systems can perform a wide range of reactions, including those necessary for creating libraries of azetidine derivatives, such as N-heterocycle formation, reductive amination, and Suzuki coupling. merckmillipore.com Employing such platforms would allow for the rapid generation of analogues of this compound with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

High-Throughput Screening (HTS): Once a library of this compound derivatives is synthesized, HTS techniques can be used to quickly evaluate their biological activity. nih.govacs.orgnih.gov Label-free assay methods, such as SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, offer a rapid and sensitive way to screen large compound libraries against various biological targets. nih.gov The development of HTS-amenable reactions, like "click chemistry," allows for the direct in situ screening of reaction products, further accelerating the discovery process. rsc.orgresearchgate.net

Table 2: Enabling Technologies for Accelerated Discovery

| Technology | Application for this compound | Potential Impact |

| Automated Synthesis Robots | Rapid synthesis of a library of derivatives with varied substituents on the phenyl ring or azetidine nitrogen. nih.govsciencedaily.comyoutube.com | Faster identification of lead compounds with improved properties. |

| AI-Driven Retrosynthesis | Prediction of optimal and efficient synthetic routes to novel analogues. synthiaonline.com | Reduced development time and cost. |

| High-Throughput Screening | Rapidly assaying compound libraries for biological activity (e.g., enzyme inhibition, receptor binding). nih.govnih.gov | Identification of novel biological targets and applications. |

| Solid-Phase Synthesis | Amenable to automation for the creation of large, diverse libraries of azetidine-containing compounds. nih.govrsc.orgresearchgate.net | Efficient generation of chemical matter for screening. |

Deeper Computational Exploration of Azetidinol (B8437883) Reactivity and Interactions

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, guiding experimental design and saving valuable resources. For this compound, computational studies can offer profound insights into its reactivity and interactions with biological targets.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to understand the regioselectivity of reactions, such as the intramolecular aminolysis of epoxides to form azetidines, by calculating the energy barriers of different reaction pathways. frontiersin.org For this compound, DFT calculations can elucidate the influence of the 2-methylphenyl group on the reactivity of the azetidine ring and the hydroxyl group.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. rjptonline.orgnih.govresearchgate.netekb.eg Molecular docking studies can be used to screen virtual libraries of this compound derivatives against known drug targets. rjptonline.orgmdpi.com By predicting binding affinities and interaction modes, these studies can prioritize which compounds to synthesize and test experimentally, accelerating the drug discovery process.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can provide detailed information about the nature of chemical bonds and non-covalent interactions within a molecule and in its complexes. This can be particularly useful for understanding the forces that govern the binding of this compound to a biological target.

Exploration of this compound in Chemical Biology as Mechanistic Probes

Chemical probes are small molecules used to study and manipulate biological systems. acs.org The unique structural and chemical properties of this compound make it an attractive scaffold for the development of such probes.

Design of Tool Compounds: By functionalizing the azetidine nitrogen or the phenyl ring, this compound can be converted into a "tool compound" designed to interact with a specific biological target. acs.org The rigid azetidine scaffold can provide a well-defined orientation for appended functional groups, which is advantageous for achieving high binding affinity and selectivity. enamine.net

Fluorescent Probes: The azetidine ring has been shown to enhance the performance of fluorophores by improving properties like water solubility and cell permeability. researchgate.net Incorporating the this compound scaffold into fluorescent dyes could lead to the development of novel probes for imaging biological processes in living cells.

Probes for Enzyme Activity: Azetidin-2-ones, structurally related to azetidinols, are known to be synthons for biologically important compounds and can act as inhibitors of various enzymes. nih.govnih.gov It is conceivable that derivatives of this compound could be designed as probes to study the activity of specific enzymes, potentially through covalent modification of active site residues or by acting as competitive inhibitors. The reactivity of the strained azetidine ring could be harnessed for this purpose.

The exploration of these future research avenues will undoubtedly unlock the full potential of this compound, paving the way for innovations in synthetic chemistry, drug discovery, and our fundamental understanding of biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methylphenyl)azetidin-3-ol, and how can reaction selectivity be controlled?

- Methodology : The synthesis of azetidin-3-ol derivatives often involves cyclization of propargyl alcohols or allyl rearrangements using catalysts like Lindlar or ligand-modified palladium nanoparticles. For example, hydrogenation of acetylenic intermediates requires careful selection of catalysts to avoid over-reduction. Reaction parameters (e.g., temperature, solvent polarity) and catalyst loading (e.g., 5% Pd/C) are critical for controlling regioselectivity and minimizing byproducts like 1,2-migration products .

Q. How can the purity of this compound be verified post-synthesis?

- Methodology : Analytical techniques include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm the azetidine ring structure via characteristic proton signals (e.g., δ 3.5–4.0 ppm for CH₂ groups adjacent to nitrogen).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 178.1) .

Q. What are the key storage and handling protocols for azetidin-3-ol derivatives?

- Methodology : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Handle in a fume hood with PPE (nitrile gloves, safety goggles) due to skin/eye irritation risks (GHS Category 2A/2). For spills, use absorbent materials and avoid aqueous discharge .

Advanced Research Questions

Q. How does the this compound scaffold interact with neurological targets, and what experimental models validate its neuroprotective effects?

- Methodology :

- In Vitro : Electrophysiological assays (e.g., patch-clamp) to study sodium channel inhibition (e.g., TTX-sensitive channels in C-fiber nociceptors) .

- In Vivo : Rodent models of neurotoxicity (e.g., MPTP-induced Parkinson’s disease) with behavioral tests (rotarod, open field) and biomarkers (dopamine levels via LC-MS) .

Q. What structural modifications of this compound enhance pharmacological activity?

- Methodology :

- SAR Studies : Introduce substituents at the azetidine nitrogen (e.g., methyl, benzyl) or phenyl ring (e.g., halogens, methoxy). Compare IC₅₀ values in enzyme assays (e.g., DPP-IV inhibition).

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity for targets like γ-secretase or sodium channels .

Q. How can discrepancies in reported bioactivity data for azetidin-3-ol derivatives be resolved?

- Methodology :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MTT for cytotoxicity). Account for variables like cell line (HEK293 vs. SH-SY5Y) or solvent (DMSO concentration ≤0.1%).

- Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .

Q. What advanced chromatographic methods separate enantiomers of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.